Glutaconic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-pent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUMQNXTGKGMA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211883 | |
| Record name | trans-Glutaconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
628-48-8, 1724-02-3, 505-36-2 | |
| Record name | trans-Glutaconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaconic acid, trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC227882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Glutaconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-ene-1,5-dioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTACONIC ACID, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOH8K33D47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 135 °C | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and Metabolic Functions of Glutaconic Acid
Endogenous Biosynthesis and Catabolism of Glutaconic Acid
This compound and its activated form, glutaconyl-CoA, are key intermediates in the catabolism of several amino acids. Their formation and subsequent breakdown are critical for normal metabolic function.
This compound emerges as an intermediate during the breakdown of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. uniprot.orgtaylorandfrancis.comnp-mrd.orgwikipedia.org The catabolic pathways of these amino acids converge on the formation of glutaryl-CoA. ontosight.aimhmedical.comnih.gov This molecule is then processed further, leading to the formation of glutaconyl-CoA. ontosight.ai In certain metabolic disorders, such as glutaric aciduria type I, impaired processing of these intermediates leads to the accumulation of this compound, glutaric acid, and 3-hydroxyglutaric acid in the body, which can cause significant neurological damage. np-mrd.orgwikipedia.orgmhmedical.com The breakdown of these amino acids is essential, and defects in this pathway highlight the importance of the enzymes involved. taylorandfrancis.comontosight.ai For instance, collagen, the most abundant protein in the human body, requires large amounts of lysine (B10760008), and its breakdown during catabolic states can significantly contribute to the production of these intermediates. wikipedia.org
The central enzyme in this metabolic nexus is Glutaryl-CoA dehydrogenase (GCDH). taylorandfrancis.comontosight.ai GCDH is a mitochondrial flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide. uniprot.orgmhmedical.comuniprot.org This reaction is a critical two-step process involving both dehydrogenation and decarboxylation. nih.govjci.org The initial dehydrogenation step converts glutaryl-CoA to glutaconyl-CoA. mhmedical.comnih.govontosight.ai Subsequently, GCDH catalyzes the decarboxylation of glutaconyl-CoA to form crotonyl-CoA. nih.gov
A deficiency in GCDH activity is the underlying cause of glutaric aciduria type I (GA1), an autosomal recessive disorder. uniprot.orgtaylorandfrancis.commhmedical.com This deficiency leads to the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and this compound. wikipedia.orgmhmedical.comnih.gov The accumulation of glutaconyl-CoA, in particular, is postulated to be a primary toxic agent due to its high reactivity with sulfhydryl groups, which can disrupt enzyme function and deplete glutathione. nih.gov In some anaerobic bacteria, a different enzyme, glutaconyl-CoA decarboxylase, performs the decarboxylation of glutaconyl-CoA to butenoyl-CoA (crotonyl-CoA), a process that requires biotin (B1667282) as a cofactor. wikipedia.org
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Gene | Organism | Function | Cofactor |
| Glutaryl-CoA Dehydrogenase (GCDH) | GCDH | Human, Bovine | Catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA via a glutaconyl-CoA intermediate. uniprot.orgmhmedical.comuniprot.org | FAD uniprot.orgmhmedical.com |
| Glutaconate CoA-transferase (GctAB) | gctAB | Acidaminococcus fermentans | Transfers Coenzyme A to glutaconate, forming glutaconyl-CoA. nih.gov | - |
| 2-Hydroxyglutaryl-CoA dehydratase (HgdAB) | hgdAB | Clostridium symbiosum | Catalyzes the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. nih.gov | [4Fe-4S] cluster nih.gov |
| Glutaconyl-CoA decarboxylase | - | Anaerobic bacteria | Decarboxylates glutaconyl-CoA to butenoyl-CoA. wikipedia.org | Biotin wikipedia.org |
While the primary route to this compound in humans is through amino acid degradation, alternative pathways exist, particularly in microorganisms. Some anaerobic bacteria can ferment glutamate (B1630785) to produce acetate, butyrate, CO2, and H2. uni-marburg.de This fermentation pathway proceeds through 2-oxoglutarate, (R)-2-hydroxyglutarate, (R)-2-hydroxyglutaryl-CoA, and then to (E)-glutaconyl-CoA. nih.govuni-marburg.de Researchers have successfully engineered Escherichia coli to produce this compound by introducing genes from these glutamate-fermenting bacteria. nih.govnih.gov This synthetic pathway starts with 2-oxoglutarate, a key intermediate in the central metabolism, which is reduced to (R)-2-hydroxyglutarate. nih.gov This is then activated to its CoA ester and subsequently dehydrated to form glutaconyl-CoA, which can be hydrolyzed to this compound. nih.govnih.gov
2-oxoglutarate (alpha-ketoglutarate) is a central metabolite that links carbon and nitrogen metabolism. nih.gov It can be produced from isocitrate in the TCA cycle or from glutamate via glutamate dehydrogenase. nih.govhmdb.ca In bacteria, under certain conditions, 2-oxoglutarate can be channeled into pathways that result in the formation of compounds like L-2-hydroxyglutarate, using glutarate as a direct precursor. frontiersin.org
Enzymatic Conversion Pathways Involving this compound (e.g., Glutaryl-CoA Dehydrogenase Activity)
This compound in Intermediary Metabolism and Energy Homeostasis Studies
The metabolism of this compound is intrinsically linked to central energy pathways, demonstrating the interconnectedness of cellular metabolic networks.
The catabolism of lysine, hydroxylysine, and tryptophan ultimately feeds into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. longdom.org The product of glutaryl-CoA dehydrogenase activity, crotonyl-CoA, is further metabolized to generate two molecules of acetyl-CoA. nih.gov Acetyl-CoA is the primary fuel for the TCA cycle, where it combines with oxaloacetate to form citrate, initiating a series of reactions that produce ATP and reducing equivalents (NADH and FADH2). longdom.orgnih.govwikipedia.org Therefore, the pathway involving this compound represents a significant link between the breakdown of specific amino acids and the cell's central energy-generating machinery. longdom.orgontosight.ai Intermediates of the TCA cycle, such as 2-oxoglutarate, can also serve as precursors for the synthesis of this compound in certain organisms, highlighting the bidirectional relationship between these pathways. nih.govresearchgate.netnih.gov
Glutaconyl-CoA is a key thioester intermediate in the metabolism of Coenzyme A (CoA). ontosight.ai Acyl-CoAs, like glutaconyl-CoA, are crucial for acyl group transfer in a wide range of metabolic processes. nih.gov The high-energy thioester bond facilitates thermodynamically unfavorable reactions. nih.govontosight.ai Glutaconyl-CoA sits (B43327) at a metabolic branch point. In the catabolic direction, it is decarboxylated to crotonyl-CoA, which then enters pathways leading to acetyl-CoA production. nih.gov Its accumulation, seen in GCDH deficiency, underscores its importance; the reactive nature of glutaconyl-CoA suggests it can modify other molecules, potentially leading to cellular toxicity. nih.gov The metabolism of various acyl-CoAs is compartmentalized within the cell, primarily in the mitochondria, and is essential for processes ranging from energy production to the regulation of gene expression through histone acylation. nih.gov
Interconnections with the Tricarboxylic Acid (TCA) Cycle
Research on this compound as a Metabolic Regulator and Signaling Molecule
This compound is an intermediate product in the metabolic pathways of certain amino acids, specifically lysine, hydroxylysine, and tryptophan. hmdb.canp-mrd.orgmtoz-biolabs.com In healthy individuals, it is processed and does not accumulate. However, in certain inborn errors of metabolism, its concentration can rise to toxic levels, leading to its classification as an acidogen and a metabotoxin. hmdb.canp-mrd.orgfoodb.ca
An acidogen is an acidic compound that can cause acidosis, a condition characterized by an increase in the acidity of the blood and other body tissues (arterial pH < 7.35). hmdb.canp-mrd.org A metabotoxin is an endogenous metabolite that, at chronically high concentrations, has adverse health effects. hmdb.canp-mrd.org Research has extensively linked high levels of this compound to Glutaric Aciduria Type I (GA1), an inherited metabolic disorder. hmdb.cawikipedia.org GA1 is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). hmdb.canih.gov This enzyme is crucial for the breakdown of lysine, hydroxylysine, and tryptophan. np-mrd.org Its deficiency leads to the accumulation of this compound and other metabolites, such as glutaric acid and 3-hydroxyglutaric acid. hmdb.canih.govplos.org
The accumulation of these organic acids leads to metabolic acidosis. np-mrd.org this compound's toxicity is also linked to a process known as excitotoxicity, where it overactivates N-methyl-D-aspartate (NMDA) receptors in the brain. hmdb.canp-mrd.orgnih.gov This overstimulation can lead to neuronal damage and is thought to be a key mechanism in the development of striatal degeneration observed in children with GA1. hmdb.canih.gov The buildup of these toxic metabolites is particularly damaging to the brain, especially the basal ganglia. hmdb.ca
Table 1: Toxicological Profile of this compound
| Classification | Description | Pathophysiological Context |
|---|---|---|
| Acidogen | An acidic compound that induces acidosis, disrupting normal physiological pH. hmdb.canp-mrd.org | Contributes to general metabolic acidosis in conditions like Glutaric Aciduria Type I (GA1) when it accumulates in blood and tissues. np-mrd.org |
| Metabotoxin | An endogenously produced metabolite that causes adverse health effects at chronically elevated levels. hmdb.ca | In GA1, chronically high levels of this compound lead to progressive neurological damage and other systemic effects. hmdb.canp-mrd.org |
| Neurotoxin | A substance that is toxic to the nervous system, including neural tissues and cells. hmdb.ca | Exerts neurotoxic effects, partly through an excitotoxic mechanism involving the overactivation of NMDA receptors, leading to brain damage. hmdb.canp-mrd.orgnih.gov |
Detailed research findings have elucidated the mechanisms by which this compound and its related metabolites disrupt cellular function. The deficiency of glutaryl-CoA dehydrogenase not only causes the buildup of this compound but also of glutaryl-CoA. hmdb.canih.gov Glutaryl-CoA can inhibit the α-ketoglutarate dehydrogenase complex, a critical enzyme in the tricarboxylic acid (TCA) cycle, thereby impairing cellular energy metabolism. plos.org This disruption of energy production, combined with the direct neurotoxic effects, contributes significantly to the pathophysiology of GA1. plos.org
Table 2: Summary of Research Findings on this compound's Metabolic Disruption
| Research Focus | Key Findings | Associated Metabolites | References |
|---|---|---|---|
| Metabolic Pathway | This compound is an intermediate in the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. hmdb.camtoz-biolabs.comwikipedia.org | Glutaryl-CoA, Glutaric acid, 3-hydroxyglutaric acid | hmdb.camtoz-biolabs.comwikipedia.org |
| Enzymatic Deficiency | Deficiency of glutaryl-CoA dehydrogenase (GCDH) in GA1 prevents the conversion of glutaryl-CoA to crotonyl-CoA, leading to the accumulation of precursor metabolites. hmdb.canih.gov | Glutaryl-CoA, Glutaric acid, 3-hydroxyglutaric acid | hmdb.canih.gov |
| Toxic Mechanism | Acts as an acidogen, causing metabolic acidosis. np-mrd.org Functions as a neurotoxin via an excitotoxic mechanism by over-activating NMDA receptors. hmdb.canp-mrd.orgnih.gov | N/A | hmdb.canp-mrd.orgnih.gov |
| Cellular Impact | Accumulation leads to neuronal damage, particularly in the basal ganglia and striatum. hmdb.ca Impairs the TCA cycle and cellular energy metabolism. plos.org | Glutaric acid, 3-hydroxyglutaric acid, Glutaryl-CoA | hmdb.caplos.org |
Pathobiological Mechanisms and Clinical Research of Glutaconic Acid in Glutaric Aciduria Type I
Molecular Pathogenesis of Glutaric Aciduria Type I (GA1) Involving Glutaconic Acid Accumulation
The molecular underpinnings of GA1 are centered on the genetic mutations affecting the GCDH gene and the resultant biochemical cascade that leads to the buildup of this compound and other harmful metabolites.
The hallmark of GA1 is the accumulation of specific organic acids in bodily fluids and tissues. nih.gov Due to the deficient activity of GCDH, the metabolic pathway is blocked, leading to an increase in upstream metabolites. oup.comwikipedia.org The primary accumulating compounds are glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA). oup.comnih.gov this compound also accumulates, although typically to a lesser extent than GA and 3-OH-GA. koreascience.krnih.gov The accumulation of these metabolites, particularly within the brain, is thought to be a key driver of the neuropathology seen in GA1. koreascience.kroup.com
The concentration of these metabolites can vary significantly among individuals with GA1, leading to different biochemical phenotypes, often categorized as "high excretors" and "low excretors". familiasga.comrarediseases.org High excretors exhibit large amounts of glutaric and 3-hydroxyglutaric acid in their urine, while low excretors have a much less pronounced organic aciduria. familiasga.com Despite these biochemical differences, there is no clear correlation between the biochemical phenotype and the severity of clinical symptoms. frontiersin.org The detection of these elevated metabolites, including this compound, is crucial for the diagnosis of GA1, which is often done through gas chromatography/mass spectrometry (GC/MS) of urinary organic acids and tandem mass spectrometry (acylcarnitines) of blood. researchgate.netorpha.net
Table 1: Key Metabolites Accumulated in Glutaric Aciduria Type I
| Metabolite | Primary Role in GA1 Pathogenesis |
| Glutaric Acid (GA) | A major accumulating dicarboxylic acid that contributes to neurotoxicity. oup.comnih.gov |
| 3-Hydroxyglutaric Acid (3-OH-GA) | A key neurotoxic metabolite implicated in excitotoxic mechanisms. familiasga.combiocrates.com |
| This compound | An unsaturated dicarboxylic acid that also accumulates and is believed to contribute to neurotoxicity, partly through excitotoxic mechanisms. hmdb.ca |
| Glutaryl-CoA | The substrate for the deficient GCDH enzyme; its accumulation drives the formation of other toxic metabolites. wikipedia.orgfrontiersin.org |
| Glutarylcarnitine (B602354) (C5DC) | A derivative formed for detoxification, used as a primary marker in newborn screening for GA1. koreascience.krnih.gov |
Glutaric Aciduria Type I is an autosomal recessive disorder caused by mutations in the GCDH gene, located on chromosome 19p13.2. koreascience.krorpha.net This gene provides the instructions for making the glutaryl-CoA dehydrogenase enzyme, which is essential for the breakdown of lysine (B10760008), hydroxylysine, and tryptophan. wikipedia.org
To date, over 200 different disease-causing mutations have been identified in the GCDH gene. koreascience.krorpha.net These mutations can result in the production of a non-functional enzyme, an enzyme with significantly reduced activity, or an enzyme with relatively higher residual activity that still leads to clinical manifestations. wikipedia.org The type of mutation can influence the biochemical phenotype (high vs. low excretor), but it does not reliably predict the clinical severity of the disease. familiasga.comfamiliasga.com For instance, some mutations are associated with the low-excretor phenotype, where individuals excrete such small amounts of glutaric and 3-hydroxyglutaric acid that they can be missed by standard newborn screening. familiasga.com The most common mutation found in individuals of European descent is R402W. researchgate.netbmj.com The wide variety of mutations underscores the significant genetic heterogeneity of GA1. familiasga.combmj.com
Elevated this compound and Co-accumulating Metabolites in GA1 (Glutaric Acid, 3-Hydroxyglutaric Acid)
Neurobiological Impact of Aberrant this compound Concentrations
The accumulation of this compound and its co-metabolites in the brain leads to a cascade of neurotoxic events, culminating in the characteristic neuropathology of GA1, which predominantly affects the basal ganglia. hmdb.ca The proposed mechanisms for this neurodegeneration are multifaceted, involving excitotoxicity, oxidative stress, and mitochondrial dysfunction. nih.gov
One of the primary theories behind the neurotoxicity of this compound and its related compounds in GA1 is excitotoxicity. koreascience.kr This process involves the excessive stimulation of nerve cells by neurotransmitters, leading to cell damage and death. wikipedia.org this compound, and more significantly 3-hydroxyglutaric acid, are structurally similar to glutamate (B1630785), the main excitatory neurotransmitter in the brain. nih.govfamiliasga.com
Research suggests that these accumulating metabolites can act as agonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. biocrates.com Overactivation of NMDA receptors leads to a massive influx of calcium ions (Ca2+) into neurons. wikipedia.org This calcium overload triggers a cascade of detrimental enzymatic processes, including the activation of proteases, phospholipases, and endonucleases, which ultimately degrade cellular components and lead to neuronal death. wikipedia.org The striatum, the brain region most severely affected in GA1, is particularly vulnerable to this excitotoxic damage. koreascience.kr It has been proposed that the neurotoxicity of this compound is at least partially due to this overactivation of NMDA receptors. hmdb.ca Some studies suggest that 3-hydroxyglutaric acid is a more potent excitotoxin than this compound, inducing neurodegeneration through NMDA receptor activation. nih.gov
Oxidative stress is another critical mechanism implicated in the neuronal damage seen in GA1. nih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. The accumulation of glutaric acid and its derivatives has been shown to induce oxidative stress in neural tissues. nih.govnih.gov
The accumulation of this compound and related metabolites can significantly impair mitochondrial function and cellular energy metabolism. nih.gov As the primary site of the enzymatic defect in GA1 is the mitochondrion, it is a key organelle in the disease's pathophysiology. researchgate.net
The buildup of glutaric acid and 3-hydroxyglutaric acid can interfere with the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain, which are central to ATP production. nih.gov This disruption of energy metabolism can lead to a state of bioenergetic failure in neurons, making them more susceptible to excitotoxic damage and apoptosis. frontiersin.org For example, a mild energy deficit can interfere with the normal functioning of the NMDA receptor's magnesium block, potentiating excitotoxicity. nih.gov Furthermore, glutaric acid can disrupt the transport of essential TCA cycle intermediates between astrocytes and neurons, further compromising neuronal energy supply. researchgate.net This impairment of mitochondrial bioenergetics is considered a fundamental component of the neurodegenerative cascade in GA1. researchgate.netresearchgate.net
Astrocytic Responses and Glial Cell Vulnerability Research in GA1 Pathophysiology
Research into Glutaric Aciduria Type I (GA1) has increasingly highlighted the significant role of astrocytes and other glial cells in the disease's pathophysiology. While neuronal cells are the ultimate victims of the neurodegenerative process, evidence suggests that glial cells, particularly astrocytes, are vulnerable to the accumulating metabolites and may actively mediate neuronal damage. researchgate.netorphananesthesia.eu
Studies have shown that glutaric acid (GA) and 3-hydroxyglutaric acid (3-OHGA), which accumulate alongside this compound, can induce a reactive state in astrocytes. researchgate.net In vitro studies using cultured rat cortical astrocytes demonstrated that these organic acids can cause mitochondrial depolarization and stimulate astrocyte proliferation without causing immediate cell death. researchgate.net This suggests that instead of undergoing apoptosis or necrosis, astrocytes respond to the metabolic stress by altering their function and phenotype. orphananesthesia.eu
A critical finding is that astrocytes exposed to GA can become neurotoxic to neighboring neurons. orphananesthesia.euplos.org In co-culture systems, astrocytes treated with GA induced neuronal death, a phenomenon that was not observed when neurons were directly exposed to GA in the absence of astrocytes. plos.org This suggests an indirect mechanism of neurotoxicity where dysfunctional astrocytes release soluble factors that are harmful to neurons. Oxidative stress appears to be a key player in this process, as antioxidants were able to prevent the neurotoxic effects of GA-treated astrocytes. orphananesthesia.eu
Moreover, glial cells involved in myelin formation, the oligodendrocytes, also show vulnerability to the metabolites accumulating in GA1. researchgate.net The diffuse spongiform myelinopathy observed in GA1 mouse models, even in the absence of significant neuronal loss, points to the particular susceptibility of these cells. researchgate.netresearchgate.net This suggests that the white matter abnormalities seen in GA1 patients may be a primary consequence of glial cell dysfunction.
In essence, the research on astrocytic and glial cell responses in GA1 paints a picture of a complex intercellular crosstalk disruption. Rather than being passive bystanders, astrocytes and other glial cells are active participants in the pathogenic cascade, responding to the metabolic insult and, in turn, contributing to the neuronal damage that characterizes this devastating disorder.
Research on Neuronal Damage and Striatal Degeneration Mechanisms in GA1
The hallmark of Glutaric Aciduria Type I (GA1) is the acute or insidious degeneration of the striatum, a brain region crucial for motor control. orphananesthesia.euoup.com Research into the mechanisms of neuronal damage has explored several interconnected pathways, with the roles of this compound and other accumulating metabolites being a central focus.
Excitotoxicity:
The structural similarity of glutaric acid (GA), 3-hydroxyglutaric acid (3-OHGA), and this compound to the excitatory neurotransmitter glutamate led to the initial hypothesis of excitotoxicity as a primary mechanism of neuronal injury. oup.com This theory posits that these metabolites overactivate N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent neuronal death. nih.gov Some in vitro studies provided initial support for this, showing that these compounds were weakly neurotoxic in cultured neurons, an effect that could be partially mitigated by an NMDA receptor antagonist. researchgate.netnih.gov
However, the role of direct excitotoxicity is still debated, as other studies using different experimental models, such as the rat cortical wedge preparation and NMDA receptors expressed in Xenopus oocytes, could not confirm a direct and potent interaction of these metabolites with NMDA receptors. researchgate.netnih.gov These findings suggest that if excitotoxicity plays a role, it is likely part of a more complex cascade of events rather than the sole cause of neurodegeneration. oup.comnih.gov
Apoptosis:
A significant body of research points towards the involvement of apoptosis, or programmed cell death, in the striatal degeneration seen in GA1. In vitro studies using primary rat striatal neurons have demonstrated that exposure to GA can induce apoptosis in a dose- and time-dependent manner. researchgate.netnih.gov The hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the activation of caspases (key enzymes in the apoptotic pathway), have been observed in these experimental settings. researchgate.netnih.govresearchgate.net
Specifically, the involvement of the caspase-3-dependent pathway has been implicated in GA-induced striatal neuronal death. researchgate.netnih.gov Furthermore, studies on GA1 model cells have shown the upregulation of several apoptosis-related genes, including caspase-3, caspase-8, and caspase-9, suggesting the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. plos.orgsemanticscholar.org
The following table summarizes key findings from in vitro studies on GA-induced apoptosis in striatal neurons:
| Experimental Model | Key Findings | Reference |
| Primary rat striatal neurons | GA induced a dose- and time-dependent increase in apoptotic cells. | nih.gov |
| Primary rat striatal neurons | Upregulation of caspase-3 mRNA and active protein fragments. | researchgate.net |
| GA1 neuronal model (lentivirus-shRNA) | Increased expression of caspase-3, -8, and -9 genes. | plos.orgsemanticscholar.org |
| GA1 neuronal model (lentivirus-shRNA) | Apoptosis was exacerbated by the presence of lysine. | plos.orgsemanticscholar.org |
It is important to note that the neurotoxic effects of these metabolites appear to be more pronounced in the presence of other stressors, such as an inflammatory response, which may occur during the acute encephalopathic crises that trigger striatal necrosis in patients. oup.com
Systemic Metabolic Dysregulations and Complications in GA1
The enzymatic defect in Glutaric Aciduria Type I (GA1) leads to systemic metabolic disturbances that extend beyond the central nervous system. The accumulation of this compound and its related metabolites has far-reaching consequences, contributing to a cascade of secondary complications.
Secondary Carnitine Deficiency Associated with this compound Metabolism
A significant systemic consequence of GA1 is the development of secondary carnitine deficiency. wikipedia.orgmhmedical.commetabolic.ienih.gov Carnitine is an essential compound involved in the transport of long-chain fatty acids into the mitochondria for energy production. In GA1, the accumulating organic acids, including glutaric acid and this compound, are detoxified by conjugation with carnitine to form glutarylcarnitine. wikipedia.orgmhmedical.com
This process leads to an increased excretion of glutarylcarnitine in the urine, which depletes the body's free carnitine pool. metabolic.ie The resulting carnitine deficiency can impair fatty acid oxidation, leading to reduced energy production, particularly during periods of catabolic stress. This energy deficit can exacerbate the underlying neuropathology and contribute to muscle weakness and hypotonia observed in some patients. wikipedia.org
Characterization of Acute Encephalopathic Crises and Long-Term Neurological Outcomes
Untreated or inadequately managed GA1 is often characterized by the occurrence of acute encephalopathic crises, typically between the ages of 3 and 36 months. orphananesthesia.eunih.govrarediseases.org These crises are often precipitated by catabolic stressors such as febrile illnesses, infections, or surgery. orphananesthesia.eumhmedical.com During these episodes, there is a rapid and massive accumulation of this compound and other toxic metabolites in the brain, leading to acute neurological deterioration. orphananesthesia.eurarediseases.org
The clinical presentation of an acute encephalopathic crisis can include:
Hypotonia
Loss of motor skills
Feeding difficulties
Seizures nih.gov
These crises result in irreversible damage to the basal ganglia, particularly the striatum, leading to the development of a severe and debilitating movement disorder, most commonly dystonia. orphananesthesia.eurarediseases.orgcomidamed.com
The long-term neurological outcomes for individuals who have experienced an encephalopathic crisis are generally poor. While intellect may be relatively preserved in some cases, the majority of affected individuals suffer from a severe and persistent movement disorder that significantly impacts their quality of life. oup.comnih.gov A retrospective study of 28 Nordic patients with GA1 revealed that dystonia was the dominating neurological sign in 20 patients, and severe disability correlated significantly with an acute onset of the disease. nih.govresearchgate.net
The following table summarizes the key features of acute encephalopathic crises and their long-term consequences:
| Feature | Description | References |
| Triggers | Febrile illness, infections, surgery, fasting | orphananesthesia.eumhmedical.comcomidamed.com |
| Age of Onset | Typically 3-36 months | orphananesthesia.eunih.govrarediseases.org |
| Acute Symptoms | Hypotonia, loss of motor skills, feeding difficulties, seizures | nih.gov |
| Primary Neuropathology | Acute bilateral striatal injury | nih.govrarediseases.org |
| Long-Term Neurological Sequelae | Dystonia, dyskinesia, severe motor disability | rarediseases.orgnih.govresearchgate.net |
While early diagnosis through newborn screening and prompt metabolic management can prevent the occurrence of these devastating crises in many cases, some individuals may still experience an insidious onset of neurological symptoms without a clear crisis. orphananesthesia.eurarediseases.org
Synthetic Chemistry and Derivatization Studies of Glutaconic Acid
Methodologies for Chemical Synthesis of Glutaconic Acid
The synthesis of this compound can be approached through various routes, ranging from traditional organic reactions to more modern, environmentally conscious methods.
Historically, the production of this compound has been linked to other industrial chemical processes. It has been obtained as a byproduct during the manufacturing of adipic acid. beilstein-archives.orgresearchgate.net Beyond its role as a byproduct, specific synthetic preparations have been established.
Traditional methods for preparing this compound and its isomers often involve multi-step syntheses from readily available precursors. beilstein-archives.orgresearchgate.net One such method involves the use of levulinic acid. The cis-isomer of this compound, for instance, can be prepared through the bromination of levulinic acid. The resulting dibromoketone is then treated with potassium carbonate to yield the target compound. wikipedia.org Other established starting materials for synthesizing the C5 dicarboxylic acid backbone include cyclopentanol, cyclopentanone, and diethyl malonate. beilstein-archives.orgresearchgate.net These routes, while effective, often require strong acidic or oxidative conditions and may involve multiple steps. beilstein-archives.org
In recent years, significant attention has been directed towards developing more sustainable and environmentally friendly "green" processes for producing dicarboxylic acids. rsc.org While research into the direct green synthesis of this compound is ongoing, extensive work has been done on its saturated analog, glutaric acid, particularly through the oxidation of cyclopentene (B43876) using clean oxidants like hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net This process is highlighted as a model for green dicarboxylic acid production, avoiding the use of harsh, polluting oxidants. rsc.org
The core of this green approach is the catalytic cleavage of the double bond in cyclopentene. Various catalytic systems have been investigated to optimize this transformation into glutaric acid. Tungsten-based catalysts, such as tungstic acid (H₂WO₄), are frequently employed. rsc.orgresearchgate.net The reaction mechanism involves the oxidation of cyclopentene, potentially through intermediates like 1,2-epoxycyclopentane and glutaraldehyde, which are then further oxidized to the final dicarboxylic acid product. researchgate.netrsc.org The use of water as a solvent and H₂O₂ as the oxidant makes the process environmentally benign. rsc.org
Researchers have also explored reaction-controlled phase-transfer catalysts, which can be soluble during the reaction but precipitate out upon completion, allowing for easy recovery and reuse. epa.govfudan.edu.cn This approach combines the benefits of both homogeneous and heterogeneous catalysis. fudan.edu.cn High yields of glutaric acid have been achieved under optimized conditions, demonstrating the industrial viability of these green routes. researchgate.netepa.govgychbjb.com
| Catalyst System | Oxidant | Optimal Temperature | Reaction Time | Achieved Yield | Reference |
|---|---|---|---|---|---|
| [π-C₅H₅NC₁₆H₃₃]₃{PO₄[WO₃]₄} (Recovered) | H₂O₂ | Not Specified | Not Specified | 98.8% | researchgate.netepa.gov |
| Reaction-controlled phase-transfer catalyst | H₂O₂ | 90 °C | 5 h | 95.67% | gychbjb.com |
| Tungstic acid / Oxalic acid | H₂O₂ | 85 °C | 6 h | 92.3% | researchgate.net |
| RuCl₃-NaOCl / Acetonitrile | NaOCl | Not Specified | Not Specified | 80% | oup.com |
Investigations into Traditional Synthetic Routes.
Synthesis and Characterization of this compound Derivatives
The functional groups of this compound provide reactive sites for derivatization, including esterification, decarboxylation, and anhydride (B1165640) formation.
This compound readily undergoes esterification reactions at its two carboxylic acid groups. cymitquimica.com This process, typically involving reaction with an alcohol, can be catalyzed by acids or achieved under specific conditions to form mono- or di-esters. researchgate.netmedcraveonline.com The resulting glutaconate esters are valuable intermediates in organic synthesis. acs.orgrsc.org
Structural modification through esterification is a common strategy to alter the physicochemical properties of a parent compound, such as its solubility or bioavailability. medcraveonline.com Modern esterification methods may utilize reagents like dialkylcarbonates in an alcohol-containing solvent, which can proceed without a strong extrinsic acid or base catalyst, offering a cleaner reaction profile. google.com The resulting ester products can be isolated using standard techniques like distillation or acid-base extraction. google.com Studies have explored the synthesis and properties of various derivatives, such as β-phenylthis compound esters. rsc.org
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a characteristic reaction of this compound and its derivatives, particularly under certain conditions or when specific substituent groups are present. cymitquimica.com This reaction is a key step in certain metabolic pathways and synthetic routes. nih.govgoogle.com
For example, studies have investigated the decarboxylation of substituted glutaconic acids, such as γ-arylidene-β-methylglutaconic acids, as part of broader synthetic sequences. acs.org In some cases, the decarboxylation is facilitated by first converting the acid to an anhydride. The preparation and subsequent decarboxylation of C-acylated β-methylglutaconic anhydrides have been documented as a route to other chemical structures. acs.org In metabolic contexts, the degradation of glutarate in some anaerobic bacteria proceeds through the formation of glutaconyl-CoA, which is then decarboxylated to crotonyl-CoA. nih.gov
Through an intramolecular dehydration reaction, this compound can form a cyclic anhydride. wikipedia.org This process involves the elimination of a water molecule from the two carboxylic acid groups to form a six-membered ring structure. Glutaconic anhydride is a colorless solid with a melting point of 77–82 °C. wikipedia.org
A notable aspect of this reaction is that the cyclic anhydride can be formed from either the cis or trans isomer of this compound. The reaction conditions, which typically involve heating, allow for the isomerization of the more stable trans form, enabling it to cyclize. wikipedia.org In solution, glutaconic anhydride exists primarily in its dicarbonyl tautomeric form. wikipedia.org This cyclic derivative is itself a useful synthetic intermediate, for instance, participating in Diels-Alder reactions to create more complex molecular architectures. wikipedia.org
Research on Novel Derivatization Strategies for Specific Applications (e.g., Pyranone Synthesis)
The derivatization of this compound has been a focal point of research to access a variety of heterocyclic compounds, with pyran-2-ones being a prominent example due to their presence in numerous bioactive natural products. A frequently employed strategy involves the cyclization of this compound derivatives. For instance, treating (E)-3-methylpent-2-enedioic acid with acetyl chloride can yield 6-chloro-4-methylpyran-2-one through an intramolecular esterification followed by chloride substitution. vulcanchem.com While this specific example leads to a methyl-substituted pyranone, similar pathways using unmethylated precursors can produce the parent 6-chloropyran-2-one. vulcanchem.com
Another innovative approach to synthesizing functionalized 2-pyrones involves a base-mediated tandem vinylogous addition and cyclization. acs.org This strategy utilizes γ-phosphonyl or γ-sulfonyl crotonates and ynones. acs.orguib.no The reaction proceeds via a sequential conjugate addition of the γ-carbon of the crotonate to the ynone, followed by an intramolecular cyclization to form the pyranone ring. acs.org This method offers a pathway to uniquely functionalized 2-pyrones. acs.org
Furthermore, palladium and copper-catalyzed reactions of trans-glutaconic acid with various 1-alkynes have been shown to produce 6-(1-alkynyl)-2(2H)-pyranones in moderate to good yields. acs.org These resulting compounds are valuable intermediates that can be further derivatized to synthesize 6-alkyl- and 6-[(Z)-1-alkenyl]-2(2H)-pyranones. acs.org
The table below summarizes key aspects of these derivatization strategies for pyranone synthesis.
| Strategy | Reactants | Key Reagents/Catalysts | Product Type | Reference |
| Cyclization of this compound Derivatives | (E)-3-methylpent-2-enedioic acid | Acetyl chloride | 6-chloro-4-methylpyran-2-one | vulcanchem.com |
| Tandem Vinylogous Addition and Cyclization | γ-phosphonyl/sulfonyl crotonates, Ynones | Base (e.g., KtOBu) | Functionalized 2-pyrones | acs.org |
| Palladium/Copper-Catalyzed Alkynylation | trans-Glutaconic acid, 1-Alkynes | Pd/Cu catalysts | 6-(1-alkynyl)-2(2H)-pyranones | acs.org |
Mechanistic Studies of Reactions Involving this compound in Organic Synthesis
Understanding the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies often employ a combination of experimental techniques and computational analysis.
In the context of "green" synthesis, the mechanism for producing glutaric acid, a related dicarboxylic acid, has been a subject of investigation. One proposed pathway involves the oxidation of intermediates. rsc.org For instance, in the synthesis of adipic acid, the detection of certain intermediates that can be oxidized to glutaric acid under similar conditions supports this type of reaction path. rsc.org Another proposed mechanism for glutaric acid synthesis involves the formation and subsequent reaction of a stable intermediate, which has been purified and characterized using spectroscopic methods. rsc.org Density functional theory (DFT) calculations are often used to verify and provide deeper insight into these proposed mechanisms. rsc.orgrsc.org
Kinetic studies are also instrumental in elucidating reaction mechanisms. For example, the Rhodium(III)-catalyzed oxidation of 3-ketoglutaric acid, a derivative of this compound, has been investigated. rroij.com The reaction was found to be first order with respect to both 3-ketoglutaric acid and the Rh(III) catalyst. rroij.com The study also observed a positive effect of hydrogen ion concentration and a negative effect of chloride ion concentration on the reaction rate, while the ionic strength of the medium had an insignificant effect. rroij.com These kinetic data allow for the proposal of a plausible reaction mechanism. rroij.com
The study of reaction mechanisms extends to more complex transformations. For instance, the synthesis of α-substituted glutaric diesters from acrylates and aldehydes has been investigated through detailed experimental and spectroscopic analysis. chemrxiv.org The proposed mechanism involves a photoexcited catalyst abstracting a hydrogen atom from the aldehyde to form an acyl radical, which then undergoes further reactions. chemrxiv.org
These mechanistic investigations, which combine experimental evidence with theoretical calculations, are fundamental to advancing the synthetic chemistry of this compound and its derivatives.
| Reaction | Key Findings | Investigative Techniques | Reference |
| Green Synthesis of Glutaric Acid | Identification of two potential reaction pathways involving different intermediates. | GC, 1H NMR, MS, IR, HPLC, DFT Calculations | rsc.orgresearchgate.net |
| Rh(III)-Catalyzed Oxidation of 3-Ketoglutaric Acid | First-order kinetics with respect to the substrate and catalyst; influence of ion concentrations on reaction rate. | Kinetic Studies | rroij.com |
| Synthesis of α-Substituted Glutaric Diesters | Proposed mechanism involving photoinduced hydrogen atom transfer to form an acyl radical. | pH measurements, UV-Vis Spectroscopy | chemrxiv.org |
Applications of Glutaconic Acid in Materials Science and Industrial Biotechnology Research
Polymer Chemistry and Advanced Material Development Utilizing Glutaconic Acid
The distinct molecular architecture of this compound, featuring a five-carbon backbone and a reactive double bond, makes it a compelling monomer for the synthesis of advanced polymers. Researchers are actively investigating its potential to impart unique properties to materials and to serve as a precursor for other industrially relevant compounds.
Research on this compound as a Monomer for Biodegradable Polyesters and Polyamides
This compound is a subject of research as a monomer for producing biodegradable polymers such as polyesters and polyamides. uni-marburg.deuni-marburg.denih.govsciepublish.com Its potential lies in its ability to be polymerized with diamines to form polyamides or with diols to create polyesters. uni-marburg.deuni-marburg.de The resulting polymers are of interest for their potential biodegradability, a desirable characteristic for reducing plastic waste. researchgate.netgoogle.com
The synthesis of these polymers can be achieved through methods like melt polycondensation. uga.edu For instance, this compound can be reacted with various diols to produce a range of glutarate-based bio-polyesters. uga.edu These polyesters have been explored as additives to improve the properties of other bio-based plastics. uga.edu Similarly, the formation of polyamides involves the condensation reaction of this compound with suitable diaminoalkanes. nih.gov The properties of these resulting polyamides, such as strength and elasticity, can be influenced by factors like the specific monomers used and the polymerization conditions. ontosight.ai
Studies on the Influence of this compound Structure on Polymer Properties (e.g., Elasticity, Crystallinity)
The structure of this compound and its saturated counterpart, glutaric acid, significantly influences the properties of the resulting polymers. The presence of an odd number of carbon atoms in the dicarboxylic acid monomer, as in the five-carbon glutaric acid, has been noted to decrease polymer elasticity. atamanchemicals.comatamanchemicals.com This is an important consideration in the design of polymers with specific mechanical properties.
This compound as a Precursor in the Synthesis of Industrial Intermediates (e.g., 1,5-Pentanediol)
This compound can be converted to its saturated form, glutaric acid, which then serves as a precursor for the synthesis of valuable industrial intermediates like 1,5-pentanediol (B104693). nih.goveurekalert.org The production of 1,5-pentanediol is typically achieved through the catalytic hydrogenation of glutaric acid or its esters. nih.govorgsyn.org This diol is a versatile chemical with applications as a plasticizer and as a monomer for the production of polyesters and polyurethanes. atamanchemicals.comkaist.ac.krbiobasedeconomy.nl
The synthesis of 1,5-pentanediol from glutaric acid is a key step in creating bio-based routes to these important industrial chemicals, moving away from traditional petroleum-based production methods. biobasedeconomy.nl Research has focused on developing efficient catalytic processes for this hydrogenation reaction. nih.gov
Microbial and Biotechnological Production of this compound
The shift towards a bio-based economy has spurred significant research into the microbial production of chemicals from renewable resources. This compound is a prime candidate for biotechnological synthesis, with scientists engineering various microorganisms to produce this valuable compound.
Engineering of Recombinant Microbial Strains for this compound Biosynthesis (e.g., Escherichia coli, Corynebacterium glutamicum)
Metabolic engineering has been instrumental in developing microbial strains capable of producing this compound. Escherichia coli and Corynebacterium glutamicum have emerged as key host organisms for this purpose due to their well-understood genetics and metabolism. nih.govresearchgate.net
In E. coli, researchers have successfully established novel biosynthetic pathways for this compound production. nih.govresearchgate.netresearchgate.net One approach involves introducing a set of genes from glutamate-fermenting bacteria, enabling the conversion of 2-oxoglutarate from the central metabolism into glutaconate. nih.govresearchgate.net Another strategy connects catechol biosynthesis with its extradiol cleavage pathway to produce this compound from simple carbon sources. researchgate.net
Corynebacterium glutamicum, known for its high-level production of amino acids like L-lysine, has also been engineered to produce glutaric acid, the saturated analog of this compound. kaist.ac.krpnas.orgpnas.orgnih.gov By introducing genes from Pseudomonas putida, scientists have created pathways to convert L-lysine into glutaric acid. pnas.orgpnas.org Systems metabolic engineering approaches, which involve a holistic optimization of the cell's metabolism, have led to significant improvements in production titers. kaist.ac.krpnas.orgpnas.orgnih.gov
Below is a table summarizing some of the engineered microbial strains for glutaconic and glutaric acid production:
| Microorganism | Precursor | Key Genes/Pathways Introduced or Modified | Product | Reported Titer |
| Escherichia coli | 2-Oxoglutarate | Genes from glutamate-fermenting bacteria (Acidaminococcus fermentans, Clostridium symbiosum) | Glutaconate | 2.7 ± 0.2 mM |
| Escherichia coli | Catechol | Catechol 2,3-dioxygenase (C23O), 2-hydroxymuconic semialdehyde dehydrogenase (DmpC) | This compound | 35.3 ± 1.8 mg/L |
| Corynebacterium glutamicum | Glucose | L-lysine monooxygenase (davB), 5-aminovaleramide amidohydrolase (davA) from P. putida; 4-aminobutyrate aminotransferase (gabT), succinate-semialdehyde dehydrogenase (gabD) from C. glutamicum | Glutaric Acid | 105.3 g/L |
| Corynebacterium glutamicum | Glucose | Overexpression of 5-aminovalerate transaminase (gabT) and glutarate semialdehyde dehydrogenase (gabD) | Glutaric Acid | >90 g/L |
Optimization of Engineered Biosynthetic Pathways (e.g., from Glutamate (B1630785), Catechol)
The efficiency of microbial production of this compound is heavily dependent on the optimization of the engineered biosynthetic pathways. A key strategy involves increasing the supply of precursor molecules and reducing the formation of byproducts.
For pathways starting from glutamate, which is naturally produced by some bacteria, the challenge lies in efficiently converting it to glutaconate. uni-marburg.deuni-marburg.denih.gov Anaerobic bacteria like Acidaminococcus fermentans and Clostridium symbiosum naturally possess the enzymatic machinery for this conversion. uni-marburg.denih.govsciepublish.com By transferring these genes into a more industrially robust host like E. coli, researchers have created a functional production pathway. nih.govresearchgate.net Further optimization involves fine-tuning the expression of these heterologous enzymes and engineering the host's central metabolism to channel more carbon towards the desired product. nih.gov
In the case of the catechol-based pathway, optimization involves modular assembly of the pathway enzymes. researchgate.net This approach allows for the balancing of enzyme activities to prevent the accumulation of toxic intermediates and maximize the flux towards this compound. researchgate.net For instance, the catalytic efficiencies of key enzymes like catechol 2,3-dioxygenase and 2-hydroxymuconic semialdehyde dehydrogenase have been characterized to guide this modular optimization. researchgate.net Integrating parts of the pathway into the chromosome of the host organism has also been shown to improve strain stability and product titers by reducing the metabolic burden on the cell. researchgate.net
Advancements in Fermentation Processes for Enhanced this compound Yield
The industrial-scale production of this compound has been a long-sought goal, primarily due to its potential as a precursor for polymers like nylons and biodegradable polyesters. researchgate.net However, natural microbial pathways for its synthesis are not efficient enough for industrial applications. sciepublish.com This has spurred significant research into metabolic engineering and the optimization of fermentation processes to enhance yield.
Early research focused on anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum, which can convert glutamate to glutaconate. sciepublish.com While these organisms provided a natural blueprint, their production capabilities were limited. A significant advancement came with the engineering of Escherichia coli, a well-understood and industrially relevant bacterium. One novel approach involved constructing an artificial pathway in E. coli that connects catechol biosynthesis with its extradiol cleavage degradation pathway. researchgate.net This de novo biosynthesis route, starting from simple carbon sources, was a groundbreaking step. researchgate.net
Initial experiments with this engineered E. coli strain, where the full pathway was introduced via plasmids, resulted in a this compound titer of 18.1 ± 1.2 mg/L. researchgate.net To improve stability and reduce the metabolic burden on the host cells, key genes from the pathway were integrated into the E. coli chromosome. This strategy led to improved cell growth and a nearly doubled this compound titer of 35.3 ± 1.8 mg/L. researchgate.net Another study also reported a similar titer of 35.3 mg/L in a modified E. coli strain that utilized salicylic (B10762653) acid as a precursor to catechol. sciepublish.com
Further enhancements in this compound production have been achieved by exploring different carbon sources and metabolic pathways. For instance, one research group investigated the use of xylose instead of glucose as a carbon source. By combining the xylose isomerase and Weimberg pathways, they achieved a significantly higher titer of 602 mg/L. sciepublish.com Another strategy involved leveraging the natural glutamate fermentation pathway. By introducing six genes from glutamate-fermenting bacteria into E. coli, researchers enabled the anaerobic production of glutaconate from 2-oxoglutarate, a central metabolite. nih.gov This engineered strain, when grown in a supplemented medium, produced glutaconate at a concentration of 2.7 ± 0.2 mM. nih.gov
A key aspect of improving fermentation yields is the optimization of the microbial host's metabolic network to channel more precursors towards the desired product. For example, in a study focused on producing glutaric acid, a related C5 dicarboxylic acid, researchers used CRISPR technology to silence genes in the TCA cycle of E. coli. sciepublish.com This increased the availability of the precursor α-ketoglutarate and resulted in a glutaric acid titer of 420 mg/L. sciepublish.com While this was for glutaric acid, similar strategies could be applied to boost this compound production.
The table below summarizes some of the key research findings in the fermentative production of this compound and related compounds, highlighting the different microbial hosts, genetic modifications, and resulting product titers.
| Microbial Host | Genetic Modification/Strategy | Precursor/Carbon Source | Product | Titer |
| Escherichia coli | Introduction of catechol extradiol cleavage pathway | Simple carbon sources | This compound | 18.1 ± 1.2 mg/L |
| Escherichia coli | Chromosomal integration of pathway genes | Simple carbon sources | This compound | 35.3 ± 1.8 mg/L |
| Escherichia coli | Introduction of catechol pathway with salicylic acid precursor | Salicylic Acid/Glucose | This compound | 35.3 mg/L sciepublish.com |
| Escherichia coli | Combination of xylose isomerase and Weimberg pathways | Xylose | Glutaric Acid | 602 mg/L sciepublish.com |
| Escherichia coli | Introduction of genes from glutamate-fermenting bacteria | 2-Oxoglutarate | Glutaconate | 2.7 ± 0.2 mM nih.gov |
| Escherichia coli | CRISPR silencing of TCA cycle genes | Glucose | Glutaric Acid | 420 mg/L sciepublish.com |
| Corynebacterium glutamicum | Systems metabolic engineering | Glucose | Glutaric Acid | 105.3 g/L pnas.orgeurekalert.org |
These advancements demonstrate the power of metabolic engineering and process optimization in significantly enhancing the microbial production of this compound and related platform chemicals. Future research will likely focus on further pathway optimization, the use of cheaper and more sustainable feedstocks, and the development of robust fermentation processes to bring the bio-based production of this compound closer to industrial reality. researchgate.net
Research into Other Industrial and Chemical Applications of this compound (e.g., Surfactants, Agrochemicals)
This compound and its derivatives are being explored for a variety of industrial and chemical applications beyond materials science. Their unique chemical structure, featuring a five-carbon backbone and two carboxylic acid groups, makes them versatile building blocks for synthesizing a range of specialty chemicals. hmdb.ca
Surfactants:
Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. researchgate.net They are widely used as detergents, wetting agents, emulsifiers, and foaming agents in numerous industries, including personal care, food, and petroleum. researchgate.net There is a growing demand for bio-based and biodegradable surfactants derived from renewable resources. researchgate.net
Glutaric acid, the saturated counterpart of this compound, is used in the synthesis of surfactants. atamanchemicals.comvalsynthese.ch The odd number of carbon atoms in its backbone is particularly useful for decreasing polymer elasticity, a property that can be beneficial in certain surfactant applications. wikipedia.org While direct research on this compound-based surfactants is less documented, the established use of glutaric acid suggests a strong potential for this compound in this field. The presence of a double bond in this compound could be leveraged to create surfactants with unique properties or to facilitate further chemical modifications.
Agrochemicals:
In the agrochemical sector, surfactants are crucial components of pesticide formulations. unitopchemicals.com They enhance the effectiveness of active ingredients by improving their spreading, wetting, and penetration on plant surfaces. unitopchemicals.com This leads to better pest control, reduced product wastage, and a lower environmental impact. unitopchemicals.com Polymeric surfactants, for which glutaric acid is a potential building block, are used in various agrochemical formulations, including concentrated emulsions and dispersions. google.com
The derivatives of dicarboxylic acids, including glutaric acid, are used in the production of fungicides and herbicides. valsynthese.ch This indicates a potential role for this compound and its derivatives in the development of new agrochemical products. The biological activities of related compounds, such as the antimicrobial and antifungal properties of certain glutamic acid esters, further support the exploration of this compound derivatives for crop protection applications. ontosight.ai
The table below outlines some of the potential and established applications of this compound and its related compound, glutaric acid, in the production of surfactants and agrochemicals.
| Application Area | Compound | Role/Function | Reference |
| Surfactants | Glutaric Acid | Precursor for synthesis, decreases polymer elasticity | atamanchemicals.comvalsynthese.chwikipedia.org |
| Surfactants | Polymeric Surfactants | Emulsifiers, dispersants, wetting agents | google.com |
| Agrochemicals | Glutaric Acid Derivatives | Used in fungicides and herbicides | valsynthese.ch |
| Agrochemicals | Polymeric Surfactants | Adjuvants, dispersants, emulsifiers in pesticide formulations | google.com |
While the direct application of this compound in these areas is still an emerging field of research, the established uses of its saturated analog, glutaric acid, provide a strong rationale for its investigation. The unique chemical properties of this compound may lead to the development of novel surfactants and agrochemicals with enhanced performance and improved environmental profiles.
Advanced Analytical and Computational Methodologies in Glutaconic Acid Research
Spectroscopic Characterization Techniques for Glutaconic Acid and its Derivatives
Spectroscopic methods are indispensable for probing the molecular structure and properties of this compound and its related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. solubilityofthings.commdpi.com It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), allowing for the determination of molecular structure and the identification of functional groups. solubilityofthings.com One-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unravel the complex structural features of this compound and its derivatives. mdpi.com
Table 1: Key NMR Techniques in this compound Research
| NMR Technique | Information Provided | Application in this compound Analysis |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Identification of proton signals and their multiplicities to determine the basic structure and isomeric form. |
| ¹³C NMR | Reveals the chemical environment of carbon atoms. | Assignment of carbon resonances to specific positions in the this compound backbone. |
| COSY | Shows correlations between coupled protons. | Establishes proton-proton connectivity, aiding in the assignment of adjacent protons in the carbon chain. |
| HSQC | Correlates protons directly bonded to heteronuclei (e.g., ¹³C). | Links proton signals to their corresponding carbon atoms, confirming the carbon framework. |
The analysis of the vibrational spectra of this compound allows for the identification of characteristic stretching and bending vibrations. For example, the strong absorption bands in the IR spectrum corresponding to the C=O and O-H stretching vibrations of the carboxylic acid groups are key identifiers. spectroscopyonline.com Similarly, the C=C stretching vibration provides information about the double bond within the carbon chain.
Research on related dicarboxylic acids has demonstrated the utility of these techniques in studying conformational isomerism and hydrogen bonding interactions. researchgate.net By analyzing the shifts in vibrational frequencies, researchers can deduce information about intermolecular interactions, which are crucial for understanding the solid-state structure of this compound. acs.org
Mass spectrometry (MS) is a powerful analytical technique used for the sensitive and specific detection and quantification of this compound in various samples. clinicallab.comd-nb.info It is often coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC) to enhance its analytical capabilities. clinicallab.comresearchgate.net
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.com For the analysis of non-volatile compounds like this compound, a derivatization step is often required to increase their volatility. pragolab.cz GC-MS provides detailed mass spectra with extensive fragmentation patterns, which can be used for library matching and structural identification. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of organic acids in biological matrices. creative-proteomics.com This technique combines the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry. drawellanalytical.comcreative-proteomics.com LC-MS/MS allows for the direct analysis of this compound without the need for derivatization and can achieve very low detection limits. creative-proteomics.com In the context of clinical diagnostics, such as for glutaric aciduria, LC-MS/MS is employed for the targeted analysis of key biomarker metabolites. clinicallab.com The technique is highly specific, reducing the chances of false positives that can occur with other methods. clinicallab.com
Table 2: Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis |
|---|---|---|
| GC-MS | Separates volatile compounds followed by mass analysis. | Provides detailed fragmentation for structural confirmation. researchgate.net |
| LC-MS/MS | Separates compounds in liquid phase followed by tandem mass analysis. | High sensitivity and specificity, no derivatization needed, suitable for complex biological samples. creative-proteomics.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Chromatographic Separation Methods for Quantitative and Qualitative Analysis of this compound (e.g., HPLC, LC)
Chromatographic techniques are fundamental for the separation, identification (qualitative analysis), and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography (LC) are the most commonly employed methods. jasco-global.com
In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For the analysis of organic acids like this compound, reversed-phase HPLC is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. pragolab.cz The retention time, the time it takes for a compound to elute from the column, is a key parameter for qualitative identification. jasco-global.com
Quantitative analysis is typically performed by creating a calibration curve using standard solutions of known concentrations. jasco-global.com Both external and internal standard methods can be used to ensure accuracy and precision. jasco-global.com The combination of HPLC with a suitable detector, such as a UV detector or a mass spectrometer, allows for sensitive and accurate quantification. pragolab.cz LC-MS methods, as discussed previously, are particularly powerful for both qualitative and quantitative analysis of this compound in various samples, including those from industrial processes and biological fluids. drawellanalytical.compragolab.cz
Computational Chemistry Approaches for this compound Studies
Computational chemistry provides a theoretical framework to investigate the electronic structure and properties of molecules like this compound, complementing experimental findings.
Quantum chemical calculations are employed to model the electronic structure, geometry, and reactivity of this compound. austinpublishinggroup.com These methods solve the Schrödinger equation for a molecule, providing valuable insights into its properties. austinpublishinggroup.com
Hartree-Fock (HF) theory is an ab initio method that provides a fundamental approximation of the multi-electron wavefunction. austinpublishinggroup.com
Density Functional Theory (DFT) has become a very popular method due to its balance of accuracy and computational cost. austinpublishinggroup.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netscience.gov The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com
Semi-empirical methods offer a faster computational alternative, though with some trade-off in accuracy. karazin.ua These methods are useful for preliminary studies or for very large molecular systems. karazin.ua
These computational approaches have been successfully applied to study related dicarboxylic acids, providing insights into their reaction mechanisms and spectroscopic properties. science.govresearchgate.net For this compound, such calculations can help in understanding its conformational preferences, the nature of its chemical bonds, and its potential reactivity in various chemical and biological processes. A variety of software packages are available to perform these quantum chemical calculations. wikipedia.org
Molecular Mechanics Simulations for Conformational Analysis
Molecular mechanics (MM) simulations are a cornerstone of computational chemistry for exploring the conformational landscape of molecules like this compound. This method simplifies molecules into a collection of atoms governed by a force field—a set of potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. These force fields calculate the steric and electrostatic interactions between atoms, allowing for the rapid evaluation of the energies of different conformations.
Molecular dynamics (MD) simulations, a subset of molecular mechanics, are particularly powerful. rsc.orgnih.gov They simulate the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a dynamic view of the molecule's behavior in different environments, such as in an aqueous solution. rsc.orgresearchgate.net For analogues of this compound, such as glutamic acid analogues, MD simulations have been instrumental in understanding their conformational preferences. rsc.orgnih.gov These simulations can reveal key structural features, such as the distances between functional groups and the torsion angles of the molecular backbone, which are critical for biological activity. nih.gov
The process of conformational analysis using these methods typically involves:
Energy Minimization: Finding the lowest energy conformation of the molecule.
Molecular Dynamics Simulation: Simulating the molecule's movement at a specific temperature and in a chosen solvent (e.g., water) to explore accessible conformations. nih.govd-nb.info
Cluster Analysis: Grouping the vast number of conformations generated during an MD simulation into structurally similar families. researchgate.net
Table 1: Key Parameters in Conformational Analysis of this compound Analogues
| Parameter | Description | Relevance in Simulation | Example Finding for Analogues |
|---|---|---|---|
| Torsion Angles (e.g., χ1, χ2) | Rotation around specific chemical bonds that defines the backbone and side-chain conformation. | Helps to identify stable rotamers and overall molecular shape. | Specific torsion angles define the grouping of conformations into families for glutamic acid analogues. nih.gov |
| Interatomic Distances | The distance between key functional groups (e.g., α-CO₂⁻ and γ-CO₂⁻). | Crucial for understanding potential intramolecular interactions and binding to receptors. | Characteristic distances between functional groups were used to classify conformational families. rsc.orgnih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Indicates whether the molecule adopts a folded or extended conformation. | Rg values confirmed the tendency of catalytically active peptides to form folded structures in solution. nih.gov |
| Solvent Effects | The influence of the surrounding medium (e.g., water) on molecular conformation. | Explicit solvent models provide a more realistic simulation of molecular behavior in solution. | The conformational distributions of peptide analogues were shown to be vastly different in chloroform (B151607) versus water. d-nb.info |
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. wikipedia.org The fundamental principle is that the variations in the activity of a group of molecules are dependent on the changes in their molecular features. mdpi.com For this compound derivatives, QSAR studies can be invaluable for designing new compounds with desired properties, such as enhanced binding to a specific enzyme or improved chemical reactivity, without synthesizing and testing every possible variant.
The development of a QSAR model involves several key steps:
Data Set Selection: A group of structurally related molecules with experimentally measured activities is compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties (e.g., lipophilicity, electronic properties) and structure (e.g., size, shape, connectivity). nih.gov
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. mdpi.comnih.gov
Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov
While specific QSAR studies on this compound derivatives are not widely documented, extensive research on analogues like glutaric acid and glutamine derivatives provides a clear blueprint for how such studies would be conducted. nih.govresearchgate.net For instance, QSAR studies on substituted-2-(4'-methoxybenzenesulfonamido)glutaric acid analogues identified correlations between their antineoplastic activity and parameters like molar refractivity (a measure of volume and polarizability). researchgate.net Similarly, studies on glutamine analogues found that electronic and steric parameters were significant in correlating with antitumor activity. nih.gov These findings underscore the importance of hydrophobic, electronic, and steric factors in the biological action of these molecules. nih.govresearchgate.net
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Specific Descriptor Example | Information Encoded | Relevance to this compound Derivatives |
|---|---|---|---|
| Electronic | Sigma (σ) | The electron-donating or electron-withdrawing ability of a substituent. | Influences reactivity, pKa, and electrostatic interactions. nih.gov |
| Steric | Molar Refractivity (MR) | The molar volume and polarizability of a substituent or molecule. | Describes the size and shape, which are critical for fitting into a binding site. researchgate.net |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Important for membrane permeability and hydrophobic interactions with a target. |
| Topological | Wiener Index | A numerical value based on the connectivity of atoms in the molecule. | Provides information about molecular branching and size. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's ability to participate in charge transfer and chemical reactions. |
Computational Elucidation of Reaction Mechanisms Involving this compound
Understanding the precise step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational chemistry offers powerful tools to map out reaction pathways, identify transient intermediates, and calculate the energies of transition states, providing insights that are often difficult or impossible to obtain through experiments alone. rsc.orgnih.gov
The primary method used for elucidating reaction mechanisms is Quantum Mechanics (QM), particularly Density Functional Theory (DFT). nih.gov DFT calculations can determine the electronic structure of molecules and compute the potential energy surface of a reaction. smu.edu This allows researchers to identify the lowest energy path from reactants to products. smu.eduescholarship.org
A typical computational investigation of a reaction mechanism involving a molecule like this compound would include:
Locating Stationary Points: Calculating the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu
Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. nih.gov
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the reaction pathway downhill from the transition state to confirm that it connects the intended reactants and products. smu.edu
A study on the green synthesis of glutaric acid, the saturated analogue of this compound, illustrates this approach. nih.gov Researchers used DFT calculations to compare the free energy changes and reaction energy barriers for two proposed ring-opening reaction pathways. nih.gov The calculations showed that one pathway had a lower activation free energy, indicating it was the more likely mechanism, a finding that was consistent with experimental results. nih.gov Such computational studies can resolve mechanistic controversies and provide a detailed, atomistic picture of the chemical transformation. rsc.orgnih.gov
Table 3: Computational Steps in Mechanism Elucidation
| Computational Task | Methodology | Purpose | Example from Glutaric Acid Synthesis Study nih.gov |
|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP) | Find the lowest energy structure for reactants, products, and intermediates. | Structures of reactants, intermediates, and products were optimized. |
| Transition State Search | DFT with algorithms like QST2/QST3 or Berny optimization | Locate the highest energy point along the reaction coordinate (the saddle point). | The transition state structures for different proposed pathways were calculated. |
| Frequency Calculation | DFT | Confirm stationary points (0 imaginary frequencies for minima, 1 for transition states) and obtain thermodynamic data. | Frequencies were calculated to verify transition states and compute free energies. |
| Activation Energy Calculation | Energy difference between transition state and reactants | Determine the energy barrier for the reaction, which influences the reaction rate. | Activation free energies of 11.97 kcal/mol and 11.38 kcal/mol were calculated for two competing pathways. |
| Intrinsic Reaction Coordinate (IRC) | IRC calculation | Verify that the found transition state connects the correct reactants and products on the potential energy surface. | Used to confirm the reaction path associated with the calculated transition states. |
Predictive Modeling of Molecular Interactions of this compound
Predicting how this compound interacts with other molecules—be it solvents, catalysts, or biological macromolecules—is crucial for its application in various fields. Computational models can predict the strength and nature of these interactions, guiding experimental design and providing a molecular-level understanding of its behavior.
Several modeling techniques can be employed to predict molecular interactions:
Molecular Dynamics (MD) Simulations: As discussed for conformational analysis, MD can also model the interactions between a solute (this compound) and solvent molecules or other solutes over time. nih.gov By analyzing the trajectories, one can determine preferred binding modes, calculate binding free energies, and understand the role of specific interactions like hydrogen bonds. d-nb.info
Quantum Mechanics (QM): QM methods are highly accurate for calculating intermolecular interaction energies and analyzing their components, such as electrostatic, dispersion, and charge-transfer forces. mdpi.com They are essential for developing accurate models of interactions. mdpi.com
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful method for predicting thermodynamic properties in liquid systems. d-nb.info It combines quantum chemistry with statistical thermodynamics to predict properties like solubility, partition coefficients, and vapor pressure based on the molecular surface polarities of the solute and solvent. mdpi.comd-nb.info
Empirical Models: For specific applications like solvent extraction, empirical and semi-empirical models can be developed. acs.org For example, a study on the reactive extraction of glutaric acid used models like the Linear Solvation Energy Relationship (LSER), modified Freundlich, and modified Langmuir models to describe the equilibrium of the extraction process. acs.org The LSER model, for instance, relates the distribution coefficient of the acid to parameters describing solute-solvent interactions, including dipolarity/polarizability and hydrogen bonding capabilities. acs.org
These predictive models are vital for applications such as designing efficient separation processes or understanding how this compound might interact with an enzyme's active site. acs.orgnih.gov For example, modeling the interaction of glutaric acid with an extractant (trioctylamine) helped to quantify the distribution of the acid between aqueous and organic phases, which is essential for optimizing industrial purification processes. acs.org
Table 4: Models for Predicting Molecular Interactions
| Model/Method | Principle | Predicted Properties | Application Example |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulates atomic motion over time based on a classical force field. | Binding affinities, interaction patterns, structural stability. | Used to identify favorable cocrystal structures by modeling intermolecular interactions. mdpi.com |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electronic structure. | Interaction energies, electrostatic potential, bond character. | Used to develop accurate models for intermolecular interactions between cocrystal components. mdpi.com |
| COSMO-RS | Combines QM with statistical thermodynamics of interacting molecular surfaces. | Solubility, activity coefficients, partition coefficients. | Can be used to predict phase equilibria in mixtures, though with some limitations. mdpi.comd-nb.info |
| Linear Solvation Energy Relationship (LSER) | Correlates a property (e.g., distribution coefficient) with empirical solvent and solute parameters. | Distribution coefficients, retention factors. | Applied to model the reactive extraction equilibria of glutaric acid. acs.org |
Omics Based Research and Systems Biology Approaches for Glutaconic Acid
Metabolomics Profiling of Glutaconic Acid and Related Metabolites
Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a direct functional readout of the physiological state. In the context of this compound-related disorders, metabolomics is crucial for understanding the biochemical consequences of enzymatic defects and for discovering diagnostic and prognostic biomarkers.
Untargeted and targeted metabolomics approaches have been instrumental in identifying and validating biomarkers for various metabolic diseases. In disorders of this compound metabolism, the primary biomarkers are the accumulating metabolites themselves.
Key Metabolites in this compound-Related Disorders:
| Metabolite | Associated Disorder(s) | Significance |
| Glutaric Acid | Glutaric Aciduria Type I (GA-I) | A key diagnostic marker, its accumulation is a direct result of deficient GCDH activity. hee.nhs.ukfrontiersin.orgmedicover-genetics.com Elevated levels are also seen in other conditions, such as burn-hemorrhagic shock. nih.gov |
| 3-Hydroxyglutaric Acid (3-OH-GA) | Glutaric Aciduria Type I (GA-I) | Another primary diagnostic marker for GA-I, often measured alongside glutaric acid. hee.nhs.ukfrontiersin.org |
| Glutarylcarnitine (B602354) (C5DC) | Glutaric Aciduria Type I (GA-I) | The initial diagnostic metabolite used in newborn screening programs for GA-I. hee.nhs.uk |
| This compound | Glutaric Aciduria Type I (GA-I) | Accumulates due to the metabolic block in the lysine (B10760008) and tryptophan degradation pathways. medicover-genetics.com |
Recent studies have expanded the application of metabolomics beyond inborn errors of metabolism. For instance, a metabolomics study on the adipose tissue of rats exposed to pentosidine (B29645) revealed a significant increase in this compound, indicating disruptions in energy and lipid metabolism. nih.gov Another study on COVID-19 patients identified elevated glutaric acid as a metabolite associated with pneumonia. frontiersin.org Furthermore, a study on a swine model of burn-hemorrhagic shock found that markedly elevated levels of glutaric acid, along with succinic acid and malic acid, were closely associated with injury severity and could predict mortality. nih.gov These findings underscore the broad utility of these metabolites as biomarkers in diverse pathological conditions.
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. It provides insights into how cells utilize nutrients and regulate their metabolic networks.
In the context of this compound, flux analysis can be applied to understand the redistribution of metabolic fluxes in response to genetic mutations or environmental perturbations. For example, in engineered microorganisms designed for the production of commercially valuable chemicals like glutaric acid, flux analysis helps to identify metabolic bottlenecks and to devise strategies for optimizing production. pnas.org A study on Corynebacterium glutamicum engineered to produce glutaric acid utilized flux response analysis to identify gene targets for overexpression to enhance the production flux. pnas.org
Furthermore, ¹³C-metabolic flux analysis (¹³C-MFA) is a sophisticated method that uses isotopically labeled substrates to provide detailed quantitative information about intracellular metabolic fluxes. While direct ¹³C-MFA studies on this compound metabolism in human patients are limited, this technique has been applied to related pathways in microorganisms. For instance, a study on Bacillus licheniformis used ¹³C-MFA to understand how the overexpression of a specific gene increased the flux towards glutamic acid, a precursor for poly-γ-glutamic acid synthesis. frontiersin.org Such studies provide a framework for how flux analysis could be used to investigate the metabolic reprogramming that occurs in disorders of this compound metabolism.
Biomarker Discovery and Validation for Metabolic Disorders
Proteomics and Enzymology Studies of GCDH and Associated Enzymes
Proteomics focuses on the large-scale study of proteins, their structures, and their functions. In the context of this compound metabolism, proteomics and enzymology studies are centered on glutaryl-CoA dehydrogenase (GCDH), the enzyme deficient in GA-I, and other related enzymes.
Detailed enzymatic studies have been conducted on various clinical variants of GCDH to understand the molecular basis of GA-I. ulisboa.pt These studies have revealed that different mutations can have diverse effects on the enzyme's structure, stability, and catalytic activity. For instance, some mutations lead to protein misfolding and degradation, while others directly impact the active site or the binding of the FAD cofactor. familiasga.com
Furthermore, post-translational modifications of GCDH, such as glutarylation, have been shown to regulate its activity. biorxiv.org SIRT5, a sirtuin deacetylase, can deglutarylate GCDH, thereby restoring its function. This finding suggests a potential therapeutic avenue for modulating GCDH activity. biorxiv.org
Summary of Findings from Proteomic and Enzymology Studies of GCDH Variants:
| GCDH Variant | Effect on Protein Structure/Stability | Effect on Enzymatic Activity | Reference |
| p.Arg227Pro | Increased stability | Severely compromised due to impaired substrate affinity (higher Km) | ulisboa.ptfamiliasga.com |
| p.Val400Met | Significantly lower thermal stability, impaired FAD cofactor binding | Reduced due to weaker interaction with the electron transfer flavoprotein (ETF) | ulisboa.ptfamiliasga.com |
Genomics and Genetic Variant Analysis in Disorders of this compound Metabolism
Genomics involves the study of the complete set of DNA within an organism. In the context of this compound metabolism, genomic analysis is crucial for diagnosing GA-I, understanding its genetic basis, and exploring genotype-phenotype correlations.
GA-I is an autosomal recessive disorder caused by pathogenic variants in the GCDH gene, located on chromosome 19p13.2. hee.nhs.ukfrontiersin.org Over 200 different mutations in the GCDH gene have been identified, including missense, nonsense, frameshift, and splicing mutations. hee.nhs.ukfamiliasga.com
Genetic testing, typically involving sequencing of the entire GCDH gene, is the definitive method for confirming a diagnosis of GA-I. hee.nhs.uknih.gov This is particularly important due to the wide spectrum of clinical severity and the fact that there is no single common mutation. hee.nhs.uk
Studies have attempted to establish correlations between specific genotypes and the resulting clinical and biochemical phenotypes. For example, a study of Chinese patients with GA-I identified 74 different variants, with c.1244-2A>C being the most frequent. frontiersin.org However, establishing a clear genotype-phenotype correlation remains challenging due to the large number of private mutations and the influence of other genetic and environmental factors. familiasga.com
Common Types of GCDH Gene Variants in GA-I:
| Variant Type | Percentage of Identified Variants (in a Chinese cohort) |
| Missense | 82.4% |
| Frameshift | 8.1% |
| Nonsense | 6.8% |
| Splicing | 2.7% |
| Data from a study of 88 Chinese GA-I patients. frontiersin.org |
Integrated Multi-Omics Approaches for Comprehensive Elucidation of Disease Pathogenesis
The integration of multiple omics datasets (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful systems biology approach to unravel the complex pathophysiology of diseases like GA-I. nih.govnih.gov By combining information from different molecular levels, researchers can gain a more holistic understanding of how genetic defects translate into cellular and clinical phenotypes.
For instance, combining genomic data (identifying GCDH mutations) with metabolomic data (quantifying glutaric and 3-hydroxyglutaric acid levels) and proteomic data (assessing GCDH protein levels and post-translational modifications) can provide a comprehensive picture of disease severity and progression. nih.gov
A study on a swine model of burn-hemorrhagic shock utilized an integrated metabolomic and proteomic approach to identify a signature of metabolites, including glutaric acid, that was associated with fatal outcomes. nih.gov This highlights the potential of multi-omics to identify robust biomarkers for disease prognosis.
The future of research into this compound-related disorders lies in the application of these integrated multi-omics strategies. researchgate.netmdpi.com Such approaches will be crucial for identifying novel therapeutic targets, developing personalized treatment strategies, and ultimately improving outcomes for patients with these debilitating conditions.
Future Directions and Emerging Research Frontiers in Glutaconic Acid Studies
Identification of Novel Therapeutic Targets and Precision Medicine Approaches
The future of treating disorders associated with glutaconic acid, such as Glutaric Aciduria Type I (GA-I), is moving towards the identification of novel therapeutic targets and the application of precision medicine. researchgate.net Current treatments for GA-I focus on a low lysine (B10760008) diet, carnitine supplementation, and emergency protocols during illness, which have reduced the frequency of acute encephalopathic crises. nih.gov However, a significant portion of patients still suffer from neurological damage, highlighting the need for more effective therapies. jci.org
A promising area of research is the targeting of enzymes upstream in the lysine degradation pathway. nih.gov For instance, 2-aminoadipic semialdehyde synthase (AASS) is a unique drug target for inborn errors of metabolism like GA-I. familiasga.comroyalsocietypublishing.org AASS catalyzes the initial steps in lysine degradation, and inhibiting this enzyme could reduce the production of toxic downstream metabolites. familiasga.comroyalsocietypublishing.orgbiorxiv.org Researchers are working to develop inhibitors for the lysine-2-oxoglutarate reductase (LOR) domain of AASS. familiasga.comroyalsocietypublishing.orgbiorxiv.org
Another potential therapeutic target is DHTKD1, an enzyme upstream of the deficient enzyme in GA-I, glutaryl-CoA dehydrogenase (GCDH). nih.gov Inhibiting DHTKD1 could divert the metabolic pathway, leading to the accumulation of less harmful metabolites. nih.gov
Precision medicine approaches aim to tailor treatment to the individual patient, taking into account genetic and biochemical heterogeneity. researchgate.net In GA-I, there is a wide spectrum of clinical severity and biochemical markers. researchgate.netneurology.org Genotype-phenotype correlations are being investigated to better predict disease course and response to treatment. researchgate.netnih.gov The development of digital metabolic twins and machine learning models may soon help predict individual responses to different therapeutic strategies. nih.gov These advanced computational tools can analyze complex patient data to personalize treatment plans. nih.gov
Table 1: Investigational Therapeutic Targets in this compound-Related Disorders
| Target Enzyme | Rationale for Targeting | Potential Therapeutic Effect |
|---|---|---|
| 2-aminoadipic semialdehyde synthase (AASS) | Catalyzes the first committed step in lysine degradation. familiasga.comroyalsocietypublishing.org | Reduction in the production of glutaric acid and 3-hydroxyglutaric acid. biorxiv.org |
| DHTKD1 | Upstream enzyme in the lysine degradation pathway. nih.gov | Diversion of metabolites to a less toxic pathway. nih.gov |
This table is based on data from current research and is for informational purposes only.
Sustainable and Advanced Biotechnological Production Strategies for Industrial Applications
Recent advancements in metabolic engineering and synthetic biology are paving the way for sustainable and efficient biotechnological production of this compound and its precursor, glutaric acid. These dicarboxylic acids have potential applications as monomers for creating biodegradable polyesters and polyamides. nih.govresearchgate.net
One innovative approach involves engineering Escherichia coli to produce this compound. nih.gov By introducing a set of six genes from glutamate-fermenting bacteria, researchers have successfully created a new anaerobic pathway that yields glutaconate. nih.gov Another novel biosynthetic pathway has been designed in E. coli that utilizes the extradiol ring cleavage of catechol to produce this compound. researchgate.net
Systems metabolic engineering of Corynebacterium glutamicum, a bacterium known for its high-level production of L-lysine, has also shown great promise for producing glutaric acid. pnas.org By introducing and optimizing a synthetic pathway, researchers have achieved significant production of glutaric acid from glucose. pnas.org This strategy leverages the host's natural ability to produce lysine, a precursor to glutaric acid. pnas.org
The focus on using renewable feedstocks, such as lignocellulosic biomass and even C1 substrates like CO2, is a key trend in making the biotechnological production of these acids more sustainable. nih.gov The development of microbial strains capable of utilizing these low-cost feedstocks can significantly reduce the environmental and economic burden of chemical production. nih.gov
Challenges in this field include optimizing microbial strains for higher yields and productivity, as well as developing efficient and economical methods for recovering the acids from fermentation broths. nih.govresearchgate.net Research into physical extraction methods using solvents like n-butanol is showing promise for the selective recovery of glutaric acid. researchgate.net
Exploration of New Industrial, Biomedical, and Environmental Applications
The potential applications for this compound and its related compound, glutaric acid, are expanding into various industrial, biomedical, and environmental sectors. nih.govmarketsandmarkets.comcognitivemarketresearch.com
In the industrial sector , glutaric acid is a valuable building block for the synthesis of polymers like polyesters and polyamides. pnas.orgmarketsandmarkets.com These polymers have applications in textiles, packaging, and automotive industries. marketsandmarkets.com Glutaric acid is also used in the production of plasticizers, adhesives, and corrosion inhibitors. researchgate.netmarketsandmarkets.com The development of bio-based production methods for these acids aligns with the growing demand for sustainable and environmentally friendly materials. cognitivemarketresearch.combusinessresearchinsights.com
In the biomedical field , there is interest in using polymers derived from glutaric acid and other dicarboxylic acids for applications such as drug delivery systems, tissue engineering scaffolds, and biocompatible medical implants. marketsandmarkets.comias.ac.inontosight.ai Glutaric acid itself has been investigated as a cross-linking agent for natural polymers like chitosan (B1678972) and collagen to create biocompatible materials. ias.ac.in Furthermore, derivatives of this compound are being explored as contrast agents in medical imaging techniques like X-rays and CT scans. ontosight.ai
From an environmental perspective , the push for biodegradable polymers derived from these acids offers a more sustainable alternative to traditional plastics. businessresearchinsights.comontosight.ai Research is also exploring the use of glutaric acid in the formulation of more eco-friendly products. businessresearchinsights.com
Refinement and Integration of Advanced Analytical and Computational Models
Advanced analytical and computational models are becoming increasingly crucial in the study of this compound and its associated disorders. These tools are refining our understanding of disease mechanisms, improving diagnostic methods, and aiding in the development of new therapies.
Analytical models are essential for the accurate detection and quantification of this compound and other metabolites in biological samples. Techniques like gas chromatography/mass spectrometry (GC/MS) and tandem mass spectrometry are standard for diagnosing inborn errors of metabolism. researchgate.net The development of more sensitive and high-throughput analytical methods is ongoing.
Computational models are being used in several key areas:
Modeling Disease Mechanisms: Cellular and computational models are used to investigate the complex interactions between genetic defects and environmental factors in metabolic disorders. biorxiv.org These models can help to simulate metabolic pathways and predict the effects of genetic mutations.
Drug Discovery and Design: Computational screening, or virtual screening, is being employed to identify potential inhibitors for therapeutic targets like DHTKD1. nih.gov Structural modeling of enzymes such as GCDH helps researchers understand how mutations affect protein function and can guide the design of targeted therapies. nih.gov
Improving Diagnostics: Machine learning algorithms are being developed to improve the accuracy of newborn screening for conditions like GA-I. nih.gov These models can analyze complex data from screening profiles to reduce false-positive results. nih.gov
Extraction Processes: Models like the linear solvation energy relationship (LSER), modified Freundlich, and Langmuir equations are used to understand and optimize the extraction of glutaric acid from aqueous solutions in industrial production. acs.org
The integration of these advanced analytical and computational approaches with experimental data is leading to a more comprehensive understanding of this compound's role in both health and disease, and is accelerating the development of new technologies and treatments. researchgate.net
Q & A
What analytical methods are most effective for quantifying glutaconic acid in biological samples, and how do researchers validate their accuracy?
Answer:
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound in biological fluids due to its high sensitivity and specificity. For example, LC-MS-based anion analysis has been used to detect this compound in serum samples to assess colorectal cancer chemotherapy efficacy . Validation typically involves spike-and-recovery experiments using isotopic analogs (e.g., stable isotope-labeled this compound) to confirm precision and accuracy. Gas chromatography-mass spectrometry (GC-MS) is also employed for structural confirmation, particularly for isomer differentiation, as seen in studies analyzing this compound’s geometric isomers .
How does this compound contribute to neurotoxicity in glutaric acidemia type I, and what experimental models are used to study this mechanism?
Answer:
In glutaric acidemia type I, this compound accumulates due to enzymatic defects in lysine metabolism, leading to NMDA receptor overactivation and excitotoxic neuronal damage . Researchers use in vitro models like primary neuronal cultures exposed to this compound to measure calcium influx and mitochondrial dysfunction. In vivo models include Gcdh−/− knockout mice, which replicate metabolic disturbances and basal ganglia pathology observed in patients. Advanced techniques such as metabolomic profiling and magnetic resonance spectroscopy (MRS) are employed to track metabolite accumulation and brain damage longitudinally .
What are the challenges in synthesizing this compound derivatives for CoA-substrate studies, and how are reaction conditions optimized?
Answer:
Synthesizing derivatives like glutaconyl-CoA requires precise control of reaction pH and temperature to avoid side reactions. For instance, this compound reacts with acetyl-CoA under alkaline conditions (pH 8–9) to form glutaconyl-CoA, but competing hydrolysis reactions can reduce yield . Optimization involves kinetic monitoring using UV-Vis spectroscopy to track intermediate formation. Computational methods, such as density functional theory (DFT), are used to predict bond angles and reaction pathways, as demonstrated in studies combining IR spectral data and Hartree-Fock calculations .
How do researchers reconcile contradictory findings on this compound’s role as a biomarker in different diseases?
Answer:
Contradictions arise from context-dependent metabolic roles. For example, this compound is a disease biomarker in glutaric acidemia type I but has also been linked to colorectal cancer chemotherapy response . To address this, researchers perform stratified analyses by disease subtype and use multivariate regression models to control for confounding factors (e.g., comorbidities, diet). Cross-validation with orthogonal assays (e.g., enzymatic activity tests) helps confirm specificity. Meta-analyses of peer-reviewed studies, excluding grey literature, are critical for identifying consensus patterns .
What advanced techniques are used to characterize this compound’s tautomeric and geometric isomerism?
Answer:
Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is used to resolve tautomeric forms by analyzing chemical shifts of carbonyl groups. X-ray crystallography provides definitive structural data for geometric isomers, as seen in studies of αγ-dibenzyl-glutaconic acid . Computational modeling (e.g., molecular dynamics simulations) predicts isomer stability under physiological conditions. For example, the trans isomer of this compound is more stable than the cis form due to reduced steric hindrance, a finding corroborated by IR and DFT studies .
How is this compound integrated into metabolic pathway maps, and what tools are used for dynamic flux analysis?
Answer:
this compound is mapped to lysine degradation pathways using databases like KEGG and MetaCyc. Isotopic tracing with -labeled lysine in cell cultures tracks its incorporation into this compound and downstream metabolites. Software tools like INCA (Isotopomer Network Compartmental Analysis) model flux rates, enabling quantification of pathway disruptions in metabolic diseases . Challenges include distinguishing this compound from structurally similar metabolites (e.g., glutaric acid), which requires high-resolution mass spectrometry with MS/MS fragmentation .
What ethical and methodological considerations apply when studying this compound in human subjects?
Answer:
Studies involving human samples require informed consent and IRB approval, particularly for vulnerable populations (e.g., infants with glutaric acidemia). Methodologically, researchers must address pre-analytical variables, such as sample collection timing (fasting vs. postprandial) and storage conditions (−80°C to prevent degradation). Blinded analysis and randomization are critical in clinical trials evaluating this compound’s biomarker potential to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
